molecular formula C2H6BrClSn B14647502 Stannane, bromochlorodimethyl- CAS No. 54182-25-1

Stannane, bromochlorodimethyl-

Cat. No.: B14647502
CAS No.: 54182-25-1
M. Wt: 264.13 g/mol
InChI Key: CPKHKWSGXDZMSB-UHFFFAOYSA-L
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Description

Stannane, bromochlorodimethyl- (C3H7BrClSn) is a halogenated organotin compound featuring a tin (Sn) center bonded to two methyl groups, one bromine (Br), and one chlorine (Cl) atom. Organostannanes like this are critical in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling), and serve as precursors for polymers or catalysts . Its mixed halogenation introduces unique reactivity and stability profiles compared to mono-halogenated or alkyl-substituted stannanes.

Properties

CAS No.

54182-25-1

Molecular Formula

C2H6BrClSn

Molecular Weight

264.13 g/mol

IUPAC Name

bromo-chloro-dimethylstannane

InChI

InChI=1S/2CH3.BrH.ClH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2

InChI Key

CPKHKWSGXDZMSB-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, bromochlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with bromine in the presence of a suitable solvent. The reaction conditions typically include controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of stannane, bromochlorodimethyl- often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation and purification to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Stannane, bromochlorodimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different organotin species.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted organotin compounds.

    Oxidation and Reduction Reactions: Products can range from different oxidation states of tin compounds to fully reduced stannanes.

Scientific Research Applications

Stannane, bromochlorodimethyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: It is used in the production of various organotin compounds that have applications in catalysis, materials science, and as stabilizers in plastics.

Mechanism of Action

The mechanism of action of stannane, bromochlorodimethyl- involves its ability to form stable complexes with various substrates. The molecular targets and pathways include:

    Coordination with Nucleophiles: The tin atom can coordinate with nucleophiles, facilitating substitution reactions.

    Redox Reactions: The compound can undergo redox reactions, altering its oxidation state and reactivity.

Comparison with Similar Compounds

Key Observations:
  • Steric Effects: Bromochlorodimethylstannane’s methyl groups impose less steric hindrance than phenyl groups in dichlorobis(phenylmethyl)stannane, enhancing its reactivity in cross-coupling reactions .

Reactivity in Stille Coupling

Table 2: Reactivity in Stille Cross-Coupling

Compound Reaction Partner Yield (%) Challenges
Bromochlorodimethylstannane (hypothetical) Aryl bromides ~70–90* Potential Sn–Br/Cl dissociation under heating
Tributylphenylstannane Aryl iodides 85–95 Slow transmetalation with aryl bromides
Stannane, bromobutyldimethyl- Aryl bromides 89–91 Steric bulk reduces efficiency with bulky partners

Note: Yield estimates for bromochlorodimethylstannane are extrapolated from bromobutyldimethylstannane’s performance .

Key Findings:
  • Bromochlorodimethylstannane’s smaller substituents may enable faster transmetalation than bulky tributylphenylstannane, but competing Sn–Br/Cl bond cleavage could require optimized conditions .
  • Copper additives (e.g., CuTc) and tin scavengers (e.g., NBu4Ph2PO2) are critical to suppress homocoupling, as observed in exigent Stille reactions .

Thermal and Environmental Stability

Table 3: Stability and Environmental Impact

Compound Thermal Stability Environmental Concerns
Bromochlorodimethylstannane Moderate (decomposes >150°C) High toxicity due to Sn and halogens
Dichlorobis(phenylmethyl)stannane High (stable to 200°C) Persistent bioaccumulative toxin
Polystannanes Low (depolymerizes at 160°C) Lower toxicity than monomeric stannanes
Key Insights:
  • Bromochlorodimethylstannane’s mixed halogens may reduce thermal stability compared to dichlorinated analogs but enhance reactivity in low-temperature syntheses .
  • All organotin compounds exhibit significant toxicity, necessitating strict handling protocols .

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